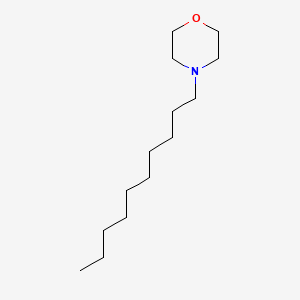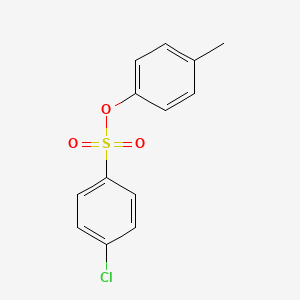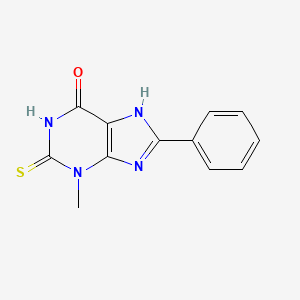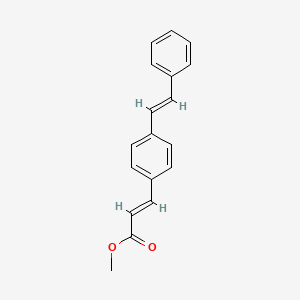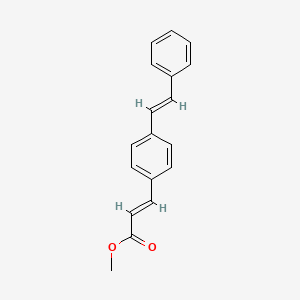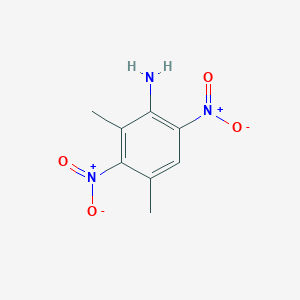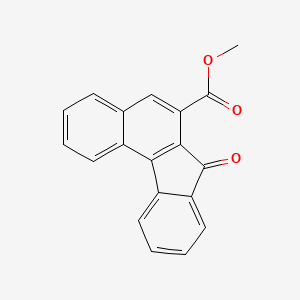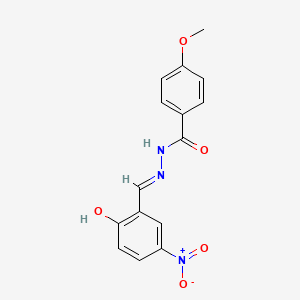![molecular formula C13H15N3O2 B11959133 7-Methoxy-1-methyl-2-nitroso-1,3,4,9-tetrahydropyrido[3,4-b]indole CAS No. 85645-27-8](/img/structure/B11959133.png)
7-Methoxy-1-methyl-2-nitroso-1,3,4,9-tetrahydropyrido[3,4-b]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-methyl-2-nitroso-2,3,4,9-tetrahydro-1H-beta-carbolin-7-yl ether is a complex organic compound belonging to the beta-carboline family Beta-carbolines are known for their diverse biological activities and are often studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-methyl-2-nitroso-2,3,4,9-tetrahydro-1H-beta-carbolin-7-yl ether typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 1-methyl-2,3,4,9-tetrahydro-1H-beta-carboline with nitrosating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained at around 0-5°C to ensure the selective formation of the nitroso derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-methyl-2-nitroso-2,3,4,9-tetrahydro-1H-beta-carbolin-7-yl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as halides or alkoxides replace the nitroso group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkoxides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted beta-carbolines.
Applications De Recherche Scientifique
Methyl 1-methyl-2-nitroso-2,3,4,9-tetrahydro-1H-beta-carbolin-7-yl ether has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of methyl 1-methyl-2-nitroso-2,3,4,9-tetrahydro-1H-beta-carbolin-7-yl ether involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, it can interact with neurotransmitter receptors, influencing neurological functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
- 1-Methyl-2-nitroso-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
- 1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-1,3-dicarboxylic acid
Uniqueness
Methyl 1-methyl-2-nitroso-2,3,4,9-tetrahydro-1H-beta-carbolin-7-yl ether is unique due to its nitroso group, which imparts distinct chemical reactivity and biological activity compared to other beta-carbolines. This structural feature allows it to participate in specific chemical reactions and interact with molecular targets in a unique manner .
Propriétés
Numéro CAS |
85645-27-8 |
|---|---|
Formule moléculaire |
C13H15N3O2 |
Poids moléculaire |
245.28 g/mol |
Nom IUPAC |
7-methoxy-1-methyl-2-nitroso-1,3,4,9-tetrahydropyrido[3,4-b]indole |
InChI |
InChI=1S/C13H15N3O2/c1-8-13-11(5-6-16(8)15-17)10-4-3-9(18-2)7-12(10)14-13/h3-4,7-8,14H,5-6H2,1-2H3 |
Clé InChI |
NPWLMIGFSUJVOK-UHFFFAOYSA-N |
SMILES canonique |
CC1C2=C(CCN1N=O)C3=C(N2)C=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


